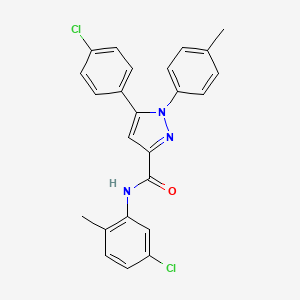

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

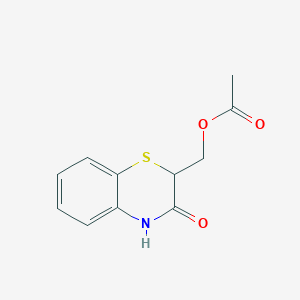

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19Cl2N3O and its molecular weight is 436.34. The purity is usually 95%.

BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Analysis

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Utilizing the AM1 molecular orbital method for conformational analysis around the pyrazole C3 substituent, four distinct conformations were identified. This study developed unified pharmacophore models for the CB1 receptor ligands and employed comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. The analysis proposes that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, similar to the C3 alkyl side chain of cannabinoid agonists and the C3 aroyl ring of aminoalkylindole agonists (J. Shim et al., 2002).

Structure-Activity Relationships

Exploring the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, research identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This includes a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. The study highlights the potential of these compounds to antagonize harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).

Synthesis and X-ray Crystal Structure

A novel pyrazole derivative, characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and single crystal X-ray diffraction studies, showcases the twisted conformation between the pyrazole and the thiophene rings. The study provides insights into the molecular geometries, electronic structures, and the intermolecular interactions of the crystal structure, offering a foundation for further exploration of the compound's properties and potential applications (K. Kumara et al., 2018).

Cytotoxicity and Chemical Reactivity

Research into the synthesis, characterization, and cytotoxicity of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives presents a significant step towards understanding the bioactive potential of pyrazole derivatives. Through elemental analysis and spectral data, the compounds' structures were established, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells was screened, indicating potential avenues for therapeutic application (Ashraf S. Hassan et al., 2014).

Structural and Activity Relationship Modifications

A study on the structure-activity relationship (SAR) of the aminopiperidine region of SR141716 analogs explores the impact of structural modifications on receptor binding affinity and pharmacological activity. This research underlines the critical role of the aminopiperidine region in determining the potency and efficacy of cannabinoid receptor antagonists, providing valuable insights for the development of new therapeutic agents (M. E. Francisco et al., 2002).

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3O/c1-15-3-11-20(12-4-15)29-23(17-6-9-18(25)10-7-17)14-22(28-29)24(30)27-21-13-19(26)8-5-16(21)2/h3-14H,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDWBJVRMLRCSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)

![(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2821143.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)